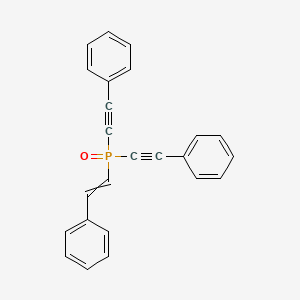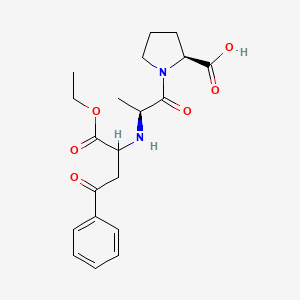
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid is a unique compound that belongs to the class of amino acids It features a cyclohexane ring substituted with an amino group and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-cyclohexane methanol with chloroacetic acid . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for amino acid transporters, facilitating its transport across cell membranes . The compound’s effects are mediated through its interaction with these transporters and other cellular components.
Comparaison Avec Des Composés Similaires
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclohexanecarboxylic acid: This compound lacks the carboxymethyl group and has different chemical properties.
1-Methyl-1-cyclohexanecarboxylic acid: This compound has a methyl group instead of an amino group and exhibits different biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88194-16-5 |
|---|---|
Formule moléculaire |
C9H15NO4 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1-amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c10-9(8(13)14)4-2-1-3-6(9)5-7(11)12/h6H,1-5,10H2,(H,11,12)(H,13,14) |
Clé InChI |
COUZWLVCLVSBPP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CC(=O)O)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


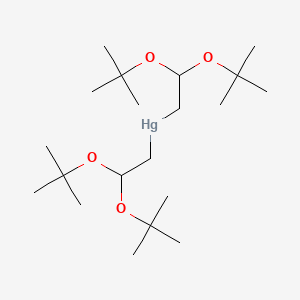

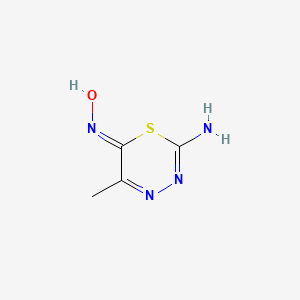
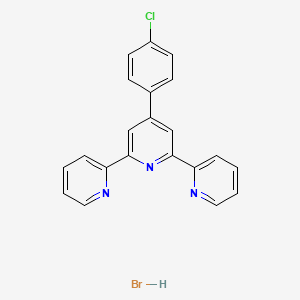
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)

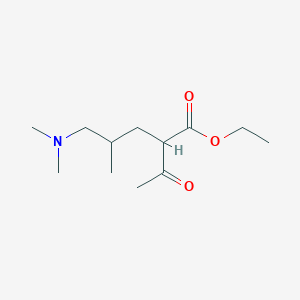

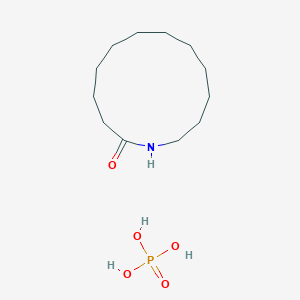
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)

![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)
